molecular formula C18H12BrF2N3O2 B14878871 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B14878871
M. Wt: 420.2 g/mol
InChI Key: BJSIMQWSLVTZTP-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core substituted with a bromophenyl group and a difluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and difluorophenylacetamide groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-difluorophenyl)acetamide stands out due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The difluorophenylacetamide moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12BrF2N3O2

Molecular Weight

420.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H12BrF2N3O2/c19-12-3-1-11(2-4-12)15-7-8-18(26)24(23-15)10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25)

InChI Key

BJSIMQWSLVTZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)Br

Origin of Product

United States

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